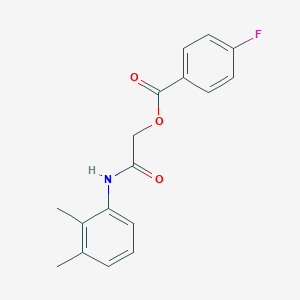
2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate is a chemical compound with a molecular formula of C17H16FNO3. This compound is known for its unique structure, which includes a fluorobenzoate group and a dimethylphenylamino group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate typically involves the reaction of 2,3-dimethylaniline with 4-fluorobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mefenamic acid: 2-[(2,3-Dimethylphenyl)amino]benzoic acid.
Flufenamic acid: 2-[(3-Trifluoromethylphenyl)amino]benzoic acid.
Niflumic acid: 2-[(3-Trifluoromethylphenyl)amino]nicotinic acid.
Uniqueness
2-(2,3-dimethylanilino)-2-oxoethyl4-fluorobenzoate is unique due to the presence of both a fluorobenzoate group and a dimethylphenylamino group. This combination imparts distinct chemical properties, making it valuable for specific research applications that other similar compounds may not be suitable for.
Propriétés
Formule moléculaire |
C17H16FNO3 |
|---|---|
Poids moléculaire |
301.31 g/mol |
Nom IUPAC |
[2-(2,3-dimethylanilino)-2-oxoethyl] 4-fluorobenzoate |
InChI |
InChI=1S/C17H16FNO3/c1-11-4-3-5-15(12(11)2)19-16(20)10-22-17(21)13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,20) |
Clé InChI |
LFLXXWVSQSICOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)F)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















